molecular formula C15H9NO2 B3118541 3-Phenylisoquinoline-1,4-dione CAS No. 23994-23-2

3-Phenylisoquinoline-1,4-dione

Cat. No.: B3118541
CAS No.: 23994-23-2
M. Wt: 235.24 g/mol
InChI Key: JWIDPAHGSXXYQZ-UHFFFAOYSA-N
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Description

3-Phenylisoquinoline-1,4-dione is a chemical compound with the molecular formula C15H9NO2 and a molecular weight of 235.23 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoquinoline-1,4-dione can be achieved through various methods. One efficient method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol is performed under mild conditions without the need for organic solvents, additives, or ligands, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing water as a reaction medium, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoquinoline-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce isoquinoline-based compounds with altered functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenylisoquinoline-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIDPAHGSXXYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481686
Record name 1,4-Isoquinolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23994-23-2
Record name 1,4-Isoquinolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylisoquinoline-1,4-dione
Reactant of Route 2
3-Phenylisoquinoline-1,4-dione
Reactant of Route 3
3-Phenylisoquinoline-1,4-dione
Reactant of Route 4
3-Phenylisoquinoline-1,4-dione
Reactant of Route 5
3-Phenylisoquinoline-1,4-dione
Reactant of Route 6
3-Phenylisoquinoline-1,4-dione

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